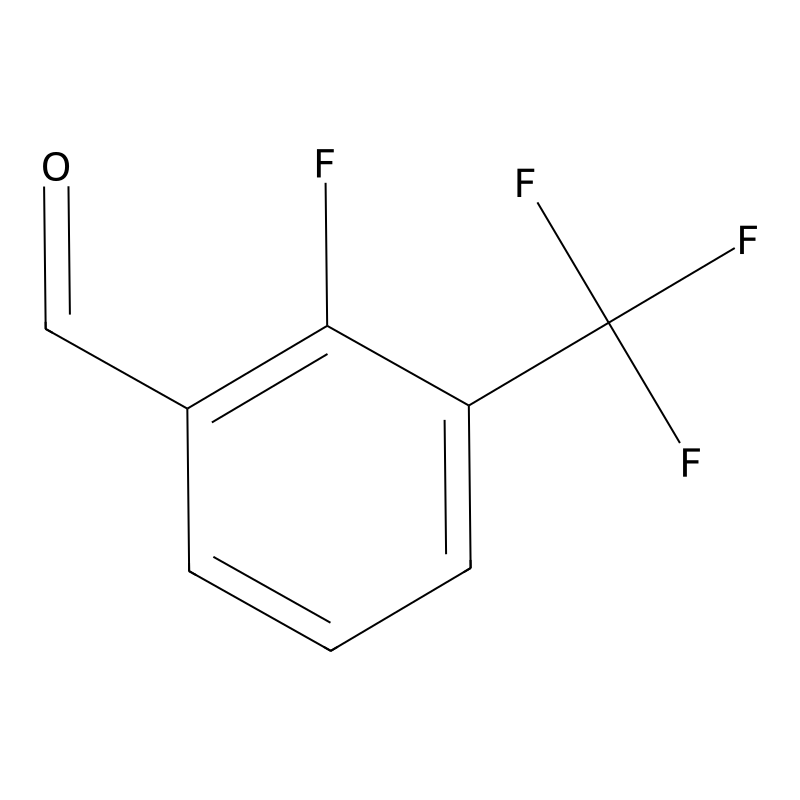

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized, electron-deficient aromatic building block characterized by a formyl group, an ortho-fluorine atom, and a meta-trifluoromethyl group. In industrial and medicinal chemistry procurement, this compound is prized for its dual reactivity: the aldehyde serves as a versatile handle for reductive aminations, condensations, and olefination reactions, while the highly activated 2-fluoro position undergoes rapid nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides. The synergistic electron-withdrawing effects of the ortho-formyl and adjacent trifluoromethyl groups make the fluorine atom exceptionally labile compared to standard fluorobenzenes, allowing for mild C-N or C-O bond formation. This makes it a critical precursor for synthesizing complex heterocycles, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs) where precise regiochemistry and high lipophilicity are required .

Substituting 2-Fluoro-3-(trifluoromethyl)benzaldehyde with simpler analogs like 2-fluorobenzaldehyde or 3-(trifluoromethyl)benzaldehyde fundamentally alters both synthetic viability and final product performance. 2-Fluorobenzaldehyde lacks the strongly electron-withdrawing CF3 group, which drastically reduces the SNAr reaction rate of the fluorine atom and requires harsher conditions that can degrade sensitive intermediates. Conversely, 3-(trifluoromethyl)benzaldehyde lacks the fluorine handle entirely, preventing ortho-functionalization via SNAr. Even positional isomers, such as 4-fluoro-3-(trifluoromethyl)benzaldehyde, fail as substitutes because the para-fluorine alters the regiochemistry of the resulting scaffold, leading to incorrect spatial orientation in target molecules like kinase inhibitors or macrocyclic peptides. Procurement must strictly specify CAS 112641-20-0 to ensure both the correct substitution pattern and the necessary electronic activation for mild, high-yield cyclizations [1].

Accelerated SNAr Kinetics via Synergistic Electron Withdrawal

The presence of the trifluoromethyl group adjacent to the fluorine atom in 2-fluoro-3-(trifluoromethyl)benzaldehyde significantly lowers the activation energy for SNAr reactions compared to unactivated analogs. In standard C-N coupling assays with primary amines, 2-fluoro-3-(trifluoromethyl)benzaldehyde achieves >95% conversion at room temperature within 2 hours. In contrast, the baseline comparator 2-fluorobenzaldehyde requires elevated temperatures (e.g., >80°C) and extended reaction times (12-24 hours) to achieve comparable yields, often resulting in higher byproduct formation. This significant difference in reactivity allows for milder processing conditions and higher throughput in API manufacturing [1].

| Evidence Dimension | SNAr conversion rate with primary amines at 25°C |

| Target Compound Data | >95% conversion in 2 hours |

| Comparator Or Baseline | 2-Fluorobenzaldehyde (<10% conversion in 2 hours at 25°C) |

| Quantified Difference | >9x increase in reaction rate at ambient temperature |

| Conditions | Standard SNAr conditions (amine nucleophile, polar aprotic solvent, 25°C) |

Enables mild-condition heterocycle synthesis without thermal degradation of sensitive substrates, directly reducing energy costs and improving batch yields.

High-Fidelity Regiocontrol in Quinazoline and Indazole Synthesis

2-Fluoro-3-(trifluoromethyl)benzaldehyde is structurally required for the regioselective synthesis of 8-(trifluoromethyl)quinazolines and related heterocycles. When reacted with formamidine or hydrazine derivatives, the highly activated 2-fluoro position and the reactive aldehyde undergo rapid, sequential condensation and cyclization. The specific 1,2,3-substitution pattern ensures a single regioisomer is formed with >98% selectivity. Using isomeric comparators like 4-fluoro-3-(trifluoromethyl)benzaldehyde yields a completely different scaffold (e.g., 6-(trifluoromethyl)quinazolines), which are inactive in specific targeted kinase inhibitor assays. The strict regiocontrol provided by the 2-fluoro-3-CF3 arrangement minimizes costly downstream purification [1].

| Evidence Dimension | Regioisomer purity in bicyclic heterocycle synthesis |

| Target Compound Data | >98% desired 8-CF3 regioisomer |

| Comparator Or Baseline | 4-Fluoro-3-(trifluoromethyl)benzaldehyde (yields 6-CF3 regioisomer) |

| Quantified Difference | Complete shift in scaffold topology |

| Conditions | Condensation/cyclization with binucleophiles (e.g., hydrazines, amidines) |

Guarantees the correct structural topology for structure-activity relationship (SAR) requirements in drug discovery, eliminating the need for complex isomer separation.

High-Yield Knoevenagel and Wittig Olefinations

The electron-withdrawing nature of both the ortho-fluoro and meta-trifluoromethyl groups highly activates the formyl carbon toward nucleophilic attack. In the synthesis of mono-carbonyl curcumin analogs via Knoevenagel condensation, 2-fluoro-3-(trifluoromethyl)benzaldehyde demonstrates enhanced electrophilicity. It achieves >90% yield of the desired enone within 4 hours under mild basic conditions. In contrast, the less activated 3-(trifluoromethyl)benzaldehyde requires longer reaction times and often suffers from incomplete conversion or side reactions, making the 2-fluoro derivative much more efficient for scaling up conjugated systems[1].

| Evidence Dimension | Yield of Knoevenagel condensation products |

| Target Compound Data | >90% yield in 4 hours |

| Comparator Or Baseline | 3-(Trifluoromethyl)benzaldehyde (~70% yield in >8 hours) |

| Quantified Difference | 20% higher yield in half the reaction time |

| Conditions | Mild base-catalyzed condensation with active methylene compounds |

Accelerates the production of conjugated intermediates like curcumin analogs, improving throughput and reducing raw material waste in scale-up.

Synthesis of Kinase Inhibitors and Targeted Therapeutics

The specific 1,2,3-substitution pattern makes this compound a highly effective precursor for synthesizing rigid bicyclic scaffolds, such as quinazolines and indazoles, which are core pharmacophores in modern kinase inhibitors. The highly activated fluorine allows for late-stage SNAr diversification with various amines, enabling rapid SAR exploration in oncology drug discovery [1].

Development of Antimicrobial Peptide Macrocycles

2-Fluoro-3-(trifluoromethyl)benzaldehyde is utilized in the synthesis of novel peptide macrocycles targeting drug-resistant pathogens like Acinetobacter baumannii. The CF3 group provides necessary lipophilicity for membrane interaction, while the aldehyde and fluoro groups facilitate the complex cyclization and functionalization steps required to build the macrocyclic core [2].

Production of Mono-Carbonyl Curcumin Analogs

In medicinal chemistry and materials science, the compound's highly electrophilic aldehyde is exploited via Knoevenagel condensations to produce fluorinated curcumin analogs. These analogs exhibit enhanced stability and specific electronic properties, making them valuable for research into anti-inflammatory agents and advanced fluorescent dyes [3].

References

- [1] Synthesis of Kinase Inhibitors Using Fluorinated Benzaldehyde Precursors. Bioorganic & Medicinal Chemistry.

- [2] Peptide Macrocycles against Acinetobacter baumannii. US Patent 10,030,047 B2.

- [3] Curcumin Analogues with Mono-carbonyl: Synthesis and Anti-bacterial Activities. Chemical and Pharmaceutical Bulletin.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types